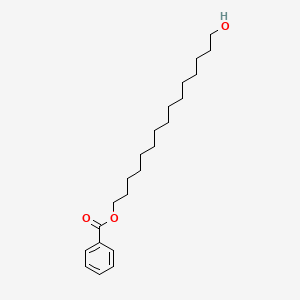
beta-D-Altrofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Altrofuranose: is a monosaccharide, specifically a furanose form of the sugar altrose. It is a rare sugar that exists in a five-membered ring structure, known as a furanose. This compound is part of the D-family of sugars, which means it has a specific orientation of its hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-Altrofuranose can be synthesized through various chemical reactions involving the transformation of other sugars. One common method involves the isomerization of D-glucose or D-galactose under specific conditions to produce D-altrose, which can then cyclize to form this compound. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the isomerization and cyclization processes .
Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have opened new avenues for its production. Enzymes such as isomerases and epimerases can be used to convert more abundant sugars into this compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Altrofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to produce aldonic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce alditols.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace hydroxyl groups with other functional groups.
Major Products:
Oxidation: Produces aldonic acids.
Reduction: Produces alditols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Beta-D-Altrofuranose has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry:
- Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
- Serves as a model compound for studying the properties and reactions of furanose sugars .
Biology:
- Investigated for its role in the structure and function of biological molecules, such as nucleic acids and glycoproteins.
- Studied for its potential antibacterial properties, particularly against plant pathogenic bacteria .
Medicine:
- Explored for its potential use in drug development, particularly as a precursor for the synthesis of antiviral and anticancer agents .
Industry:
Mecanismo De Acción
The mechanism of action of beta-D-Altrofuranose involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity against Xanthomonas spp. is thought to be related to its ability to interfere with the bacterial cell wall synthesis or other essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but clues may be found in the existence of similar sugars in microorganisms .
Comparación Con Compuestos Similares
Beta-D-Galactofuranose: Another furanose form of a D-family sugar, commonly found in nature and studied for its role in biological systems.
Alpha-D-Altrofuranose: An anomer of beta-D-Altrofuranose, differing in the orientation of the hydroxyl group at the anomeric carbon.
Beta-D-Allofuranose: A stereoisomer of this compound, differing in the configuration of one or more hydroxyl groups.
Uniqueness: this compound is unique due to its specific configuration and the resulting chemical and biological properties. Its rarity and the complexity of its synthesis also contribute to its uniqueness .
Propiedades
Número CAS |
40461-79-8 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
Clave InChI |
AVVWPBAENSWJCB-FPRJBGLDSA-N |
SMILES isomérico |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


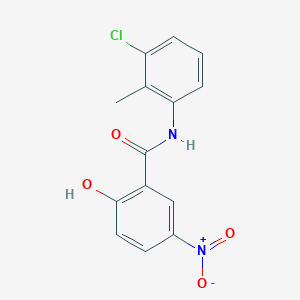
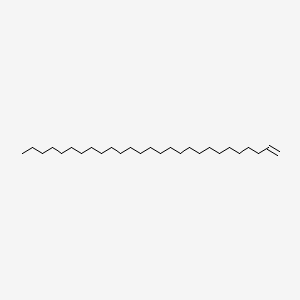

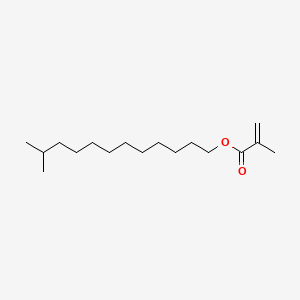
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)


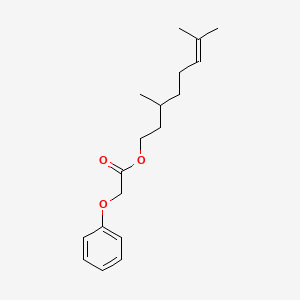
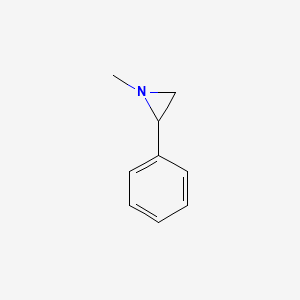

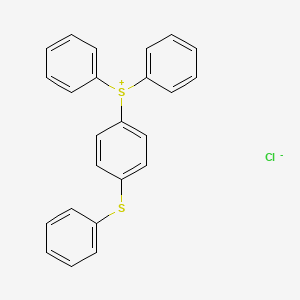
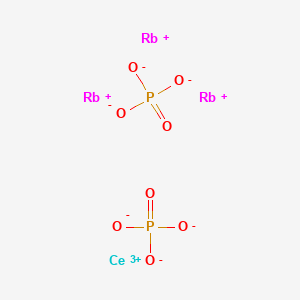
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
